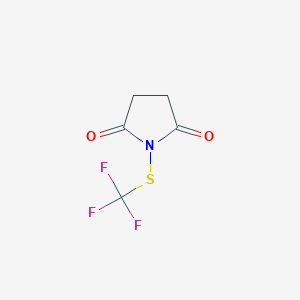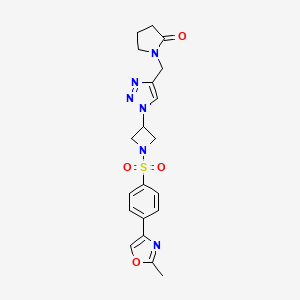
1-((1-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an azetidine ring, a triazole ring, a sulfonyl group, and a pyrrolidinone ring. These groups contribute to the overall properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the azetidine and pyrrolidinone rings might undergo ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of polar functional groups could influence its solubility in different solvents, and the size and shape of the molecule could affect its melting point and boiling point.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
1-((1-(1-1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one and its derivatives have been studied for their potential as enzyme inhibitors. For instance, derivatives of 1,2,3-triazoles have been prepared using the Huisgen cycloaddition reaction and evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis. The study identified potent inhibitors showing competitive inhibitory mechanisms against caspase-3, highlighting the compound's potential in the development of therapeutic agents targeting enzyme-related pathways (Yang Jiang, Trond Vidar Hansen, 2011).
Antimicrobial Activity
Research on similar structures has explored their use as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, including pyrrolidine derivatives, have been synthesized and tested for antibacterial activity. Such compounds have demonstrated high antibacterial activities, suggesting the potential for the development of new antimicrobial agents based on these structures (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antioxidant Properties
The chemical framework of 1-((1-(1-1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one may also lend itself to antioxidant applications. Similar compounds have been designed and synthesized, demonstrating significant antioxidant activities. These activities are particularly important in inhibiting reactive oxygen species (ROS), with potential implications for treating diseases where oxidative stress plays a key role (Maged A. Aziz, Wesam S. Shehab, A. Al-karmalawy, A. F. El-Farargy, M. Abdellattif, 2021).
Synthesis of Polysubstituted Pyrroles
The compound's structure is relevant in synthetic chemistry, particularly in the synthesis of polysubstituted pyrroles. Using similar scaffolds involving sulfonyl azides and terminal alkynes, researchers have developed regiocontrolled synthesis methods for polysubstituted pyrroles, highlighting the role of these compounds in synthesizing complex organic structures with potential pharmacological applications (T. Miura, K. Hiraga, Tsuneaki Biyajima, Takayuki Nakamuro, M. Murakami, 2013).
Safety And Hazards
Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
1-[[1-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-14-21-19(13-30-14)15-4-6-18(7-5-15)31(28,29)25-11-17(12-25)26-10-16(22-23-26)9-24-8-2-3-20(24)27/h4-7,10,13,17H,2-3,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBGKKNYIAXNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

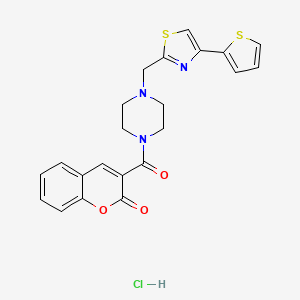
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)
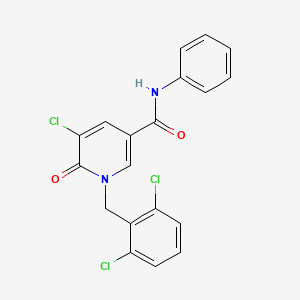
![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)
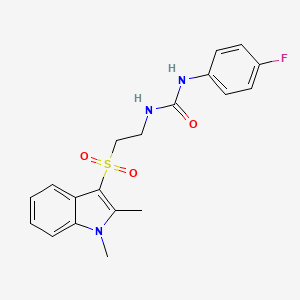
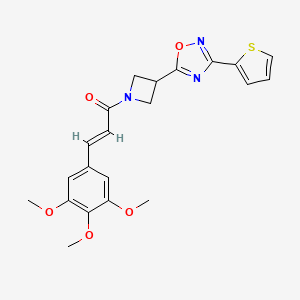
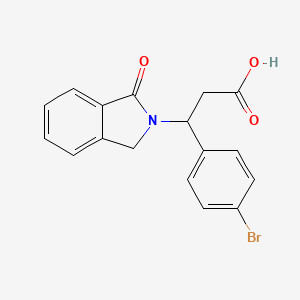
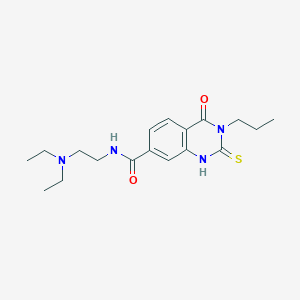
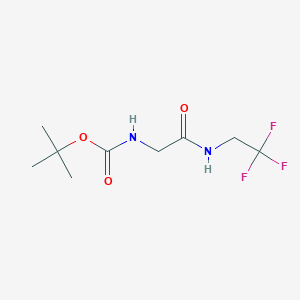
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
